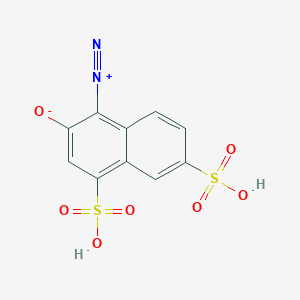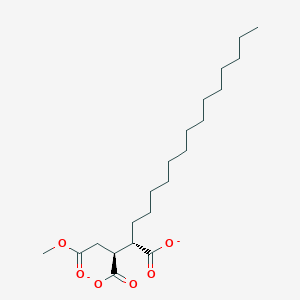
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate is a complex organic compound with a unique structure that includes a methoxy group, an oxoethyl group, and a tetradecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable butanedioic acid derivative with a methoxy-oxoethyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production. Additionally, purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-dodecylbutanedioate
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-hexadecylbutanedioate
- (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-octadecylbutanedioate
Uniqueness
Compared to similar compounds, (2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate has a unique tetradecyl chain that imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity or molecular interactions.
Propiedades
Número CAS |
29227-63-2 |
|---|---|
Fórmula molecular |
C21H36O6-2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-(2-methoxy-2-oxoethyl)-3-tetradecylbutanedioate |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20(23)24)18(21(25)26)16-19(22)27-2/h17-18H,3-16H2,1-2H3,(H,23,24)(H,25,26)/p-2/t17-,18-/m0/s1 |
Clave InChI |
MBCOREYAADFJIA-ROUUACIJSA-L |
SMILES isomérico |
CCCCCCCCCCCCCC[C@@H]([C@H](CC(=O)OC)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCC(C(CC(=O)OC)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
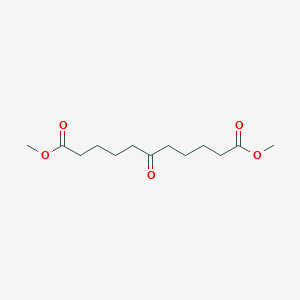
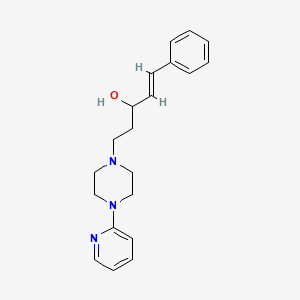
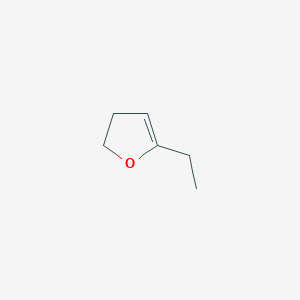
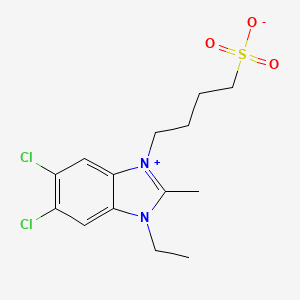
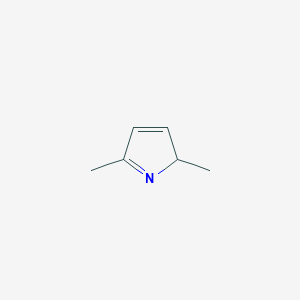
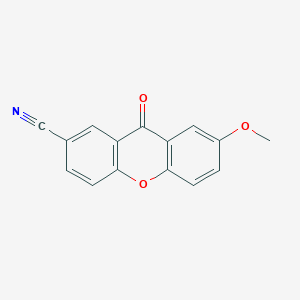
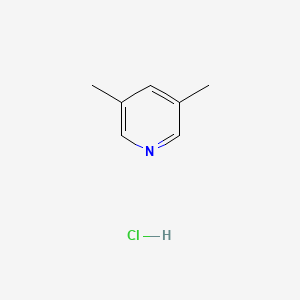
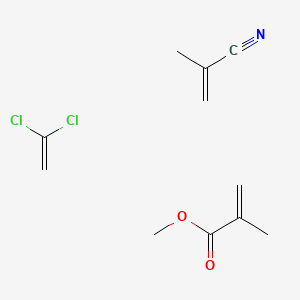
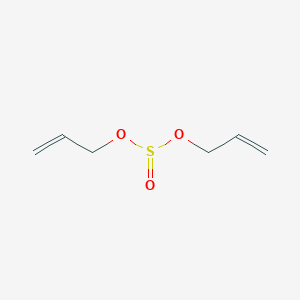
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

